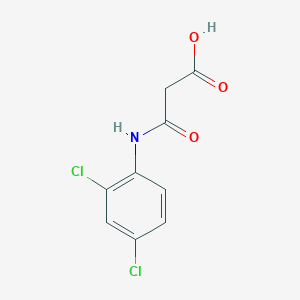

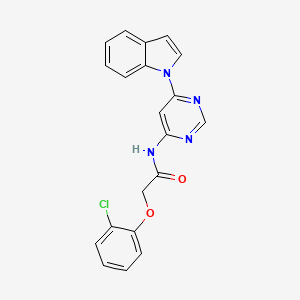

3-(2,4-Dichloroanilino)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dichloroanilino)-3-oxopropanoic acid is a chemical compound. It is derived from dichloroanilines, which are compounds consisting of an aniline ring substituted with two chlorine atoms .

Synthesis Analysis

The synthesis of anilines, which are precursors to this compound, involves several methods. One common method is the reduction of nitroarenes . Another method involves the reaction of secondary amines in a palladium-catalyzed amination .Chemical Reactions Analysis

Dichloroanilines, including 2,4-dichloroaniline, are known to be incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . They can decompose at low pH, and hydrochloric acid accelerates this decomposition .Scientific Research Applications

Synthesis and Chemical Reactivity

- The efficiency of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives reacting with terminal alkynes has been demonstrated, showcasing a method to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This reaction highlights the versatility of similar compounds in organic synthesis and the production of heterocyclic compounds with potential applications in materials science and pharmaceuticals (Kobayashi et al., 2008).

Antimicrobial Activity

- Novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones were synthesized from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, showing antimicrobial activity. This suggests that derivatives of 3-oxopropanoic acid compounds could serve as precursors for the development of new antimicrobial agents (Hany M Hassanin & M. Ibrahim, 2012).

Disinfection Byproduct Research

- In the context of drinking water treatment, the formation and behavior of disinfection byproducts (DBPs) from natural organic matter surrogates were studied. Among the findings, high haloacetic acid (HAA) formation from compounds including 3-oxopropanoic acid was notable. This research informs on the environmental and health implications of water treatment processes and the formation of potentially harmful byproducts (Bond et al., 2009).

Environmental Degradation Studies

- Studies on the degradation of 2,4-Dichlorophenoxyacetic acid, a structurally related compound to 3-(2,4-Dichloroanilino)-3-oxopropanoic acid, have been conducted to understand the mechanisms of environmental breakdown of such herbicides. These studies are crucial for assessing the environmental impact and designing strategies for the mitigation of pollution caused by agricultural chemicals (Jaafarzadeh et al., 2018).

Safety and Hazards

Dichloroanilines, including 2,4-dichloroaniline, are known to be toxic if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and severe eye irritation . They are also known to be highly toxic when absorbed through the skin, swallowed, or when vapors from the heated material are inhaled .

properties

IUPAC Name |

3-(2,4-dichloroanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(6(11)3-5)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOYQMHPXPSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2637616.png)

![N-(2-chloro-4-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2637618.png)

![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)

![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)

![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)

![1-(3-methoxybenzyl)-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2637633.png)

![N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2637635.png)